Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide solution is a strong non nucleophilic base. It is capable of deprotonating carbon and other Bronsted acids. Reagent solutions in tert-BuOh may be prepared by reacting anhydrous alcohol with potassium in nitrogen atmosphere.
Total impurities: may contain up to 5,000 ppm Sodium
Potassium tert-butoxide is a strong alkoxide base, it can deprotonate carbon and other Brφnsted acids. It is a relatively poor nucleophile.

Brand Name: Vulcanchem
CAS No.: 865-47-4
VCID: VC21070331
InChI: InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1
SMILES: CC(C)(C)[O-].[K+]
Molecular Formula: C4H9KO
Molecular Weight: 112.21 g/mol

Potassium tert-butoxide

CAS No.: 865-47-4

Cat. No.: VC21070331

Molecular Formula: C4H9KO

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Potassium tert-butoxide - 865-47-4

Specification

Description Potassium tert-butoxide solution is a strong non nucleophilic base. It is capable of deprotonating carbon and other Bronsted acids. Reagent solutions in tert-BuOh may be prepared by reacting anhydrous alcohol with potassium in nitrogen atmosphere.
Total impurities: may contain up to 5,000 ppm Sodium
Potassium tert-butoxide is a strong alkoxide base, it can deprotonate carbon and other Brφnsted acids. It is a relatively poor nucleophile.

CAS No. 865-47-4
Molecular Formula C4H9KO
Molecular Weight 112.21 g/mol
IUPAC Name potassium;2-methylpropan-2-olate
Standard InChI InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1
Standard InChI Key LPNYRYFBWFDTMA-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)[O-].[K+]
SMILES CC(C)(C)[O-].[K+]
Canonical SMILES CC(C)(C)[O-].[K+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator